![molecular formula C18H22N4O B2836032 1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235382-31-6](/img/structure/B2836032.png)
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known as PPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPMP is a member of the urea family and has been found to have various biochemical and physiological effects on the body.
Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit significant antibacterial and antimycobacterial properties. Researchers have identified compounds with potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. These derivatives could potentially serve as novel antibiotics or enhance existing treatments .
Antitumor and Anticancer Potential
Several imidazole-based compounds have demonstrated antiproliferative activity against cancer cell lines. These derivatives may interfere with cancer cell growth, making them promising candidates for further investigation in cancer therapy .
Anti-Inflammatory Effects
Imidazole derivatives have been explored for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could contribute to the development of anti-inflammatory drugs .
Antiviral Activity
Certain imidazole-containing compounds exhibit antiviral effects. Researchers have investigated their potential against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV) .
Antioxidant Properties
Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress. Their ability to scavenge free radicals makes them relevant in the context of oxidative damage and aging-related diseases .
Anti-Ulcer and Gastroprotective Effects
Imidazole-based drugs, such as omeprazole and pantoprazole, are widely used as proton pump inhibitors (PPIs) to treat gastric ulcers and gastroesophageal reflux disease (GERD). These compounds reduce stomach acid production and promote healing of ulcerated tissues .
In addition to the above applications, imidazole serves as a core structure in natural products like histidine, purine, and histamine. Its versatility and broad range of biological activities make it an essential synthon in drug development. Researchers continue to explore novel imidazole derivatives for therapeutic purposes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds, such as imatinib, have been found to inhibit the activity of tyrosine kinases . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Similar compounds have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-phenyl-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(21-16-6-2-1-3-7-16)20-14-15-9-12-22(13-10-15)17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKPWDWAYYRACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea |
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